molecular formula C18H18N2O2S B2704766 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351621-39-0

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2704766
CAS RN: 1351621-39-0
M. Wt: 326.41
InChI Key: CKOGBENNXYSGCZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as HNE, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. HNE is a urea derivative that has been synthesized through a number of different methods, and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

Research has demonstrated the synthesis of derivatives related to 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, exploring their hypotensive and antiarrhythmic activities. For instance, a study by Chalina and Chakarova (1998) focused on synthesizing new derivatives and evaluating their pharmacological effects, finding pronounced activities in anesthetized rats (Chalina & Chakarova, 1998). Similarly, Ahyak et al. (2016) synthesized new thiourea derivatives using microwave irradiation, although their antimicrobial study showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).

Fluorescent Sensors and Material Science

Another research avenue involves the development of fluorescent sensors and materials. Karak et al. (2013) developed a naphthalene-thiophene hybrid molecule acting as a molecular AND type binary logic gate, which finds utility in detecting Zn(2+) ions, highlighting its application in cell imaging and computational studies (Karak et al., 2013). Furthermore, Mallakpour and Rafiee (2007) utilized a novel urazole containing 3-hydroxynaphthalene group for polymerization studies, emphasizing the efficient combination of ionic liquids and microwave irradiation for creating new poly(urea-urethane)s with potential applications in materials science (Mallakpour & Rafiee, 2007).

Antimicrobial and Antiviral Research

Sun et al. (2014) synthesized novel thiophen-2(5H)-ones as tyrosyl-tRNA synthetase inhibitors, demonstrating potent antibacterial activity against Gram-positive organisms, particularly Staphylococcus aureus, with significant implications for developing new antimicrobial agents (Sun et al., 2014). Additionally, Flefel et al. (2014) explored the anti-viral activities of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives, revealing promising antiviral activity against the H5N1 virus, highlighting the compound's potential in antiviral research (Flefel et al., 2014).

properties

IUPAC Name

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(12-20-18(22)19-11-14-7-4-10-23-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOGBENNXYSGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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